molecular formula C27H25NO4S2 B5451963 (5E)-3-benzyl-5-[[4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-[[4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5451963
M. Wt: 491.6 g/mol
InChI Key: CXEPRRSROKURDI-KOEQRZSOSA-N
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Description

The compound “3-benzyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one” is a type of thiazolidine derivative . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular formula of the compound is C27H25NO3S2 . It has an average mass of 475.622 Da and a monoisotopic mass of 475.127594 Da .


Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They can undergo various chemical reactions due to the presence of sulfur and nitrogen in their structure .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C27H25NO3S2 . The average mass is 475.622 Da and the monoisotopic mass is 475.127594 Da .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

(5E)-3-benzyl-5-[[4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4S2/c1-30-23-9-5-10-24(18-23)32-16-6-15-31-22-13-11-20(12-14-22)17-25-26(29)28(27(33)34-25)19-21-7-3-2-4-8-21/h2-5,7-14,17-18H,6,15-16,19H2,1H3/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEPRRSROKURDI-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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